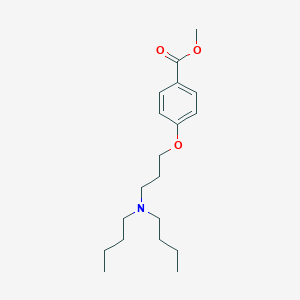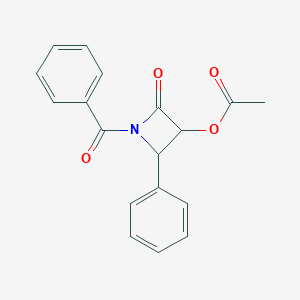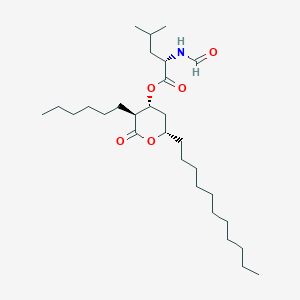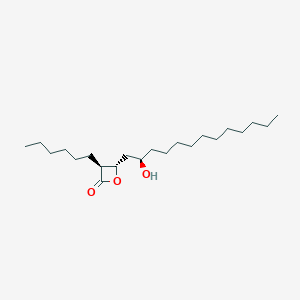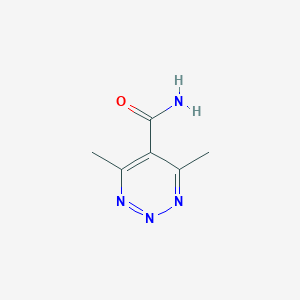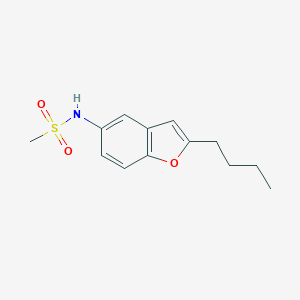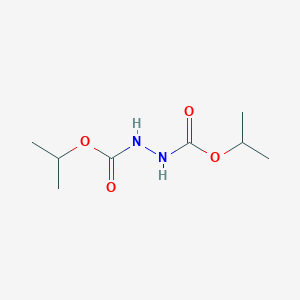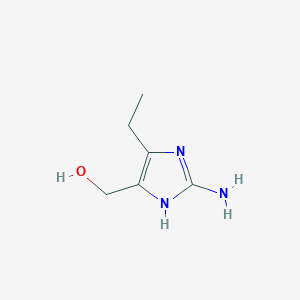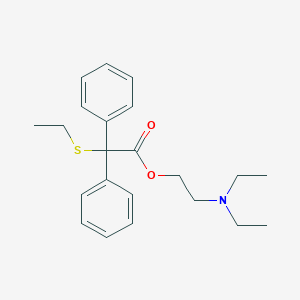
N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride, also known as DETA-NO, is a chemical compound that is widely used in scientific research. It is a nitric oxide donor that has shown potential in various applications, including as a vasodilator, anti-inflammatory agent, and antimicrobial agent.
Mecanismo De Acción
N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride releases nitric oxide, which acts as a signaling molecule in the body. Nitric oxide activates the enzyme guanylate cyclase, which increases the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation.
Biochemical and Physiological Effects:
N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been found to increase blood flow, reduce inflammation, and inhibit bacterial growth. Additionally, N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be stored for long periods of time. Additionally, N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride has a controlled release of nitric oxide, which makes it a useful tool for studying the effects of nitric oxide on various physiological processes. However, N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride has some limitations, including its potential cytotoxicity and its potential to interfere with other cellular processes.
Direcciones Futuras
There are several future directions for research on N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride. One area of interest is the development of N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride-based therapies for cardiovascular diseases and inflammatory diseases. Additionally, there is potential for N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride to be used in the development of new antibiotics. Further research is also needed to fully understand the biochemical and physiological effects of N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride and its potential limitations in lab experiments.
Métodos De Síntesis
N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride can be synthesized by reacting N,N-diethylaminoethanol with 2,2-diphenyl-2-ethylthioacetate in the presence of a catalyst such as trifluoroacetic acid. The product is then purified and converted to the hydrochloride salt form.
Aplicaciones Científicas De Investigación
N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride has been extensively studied for its potential in various scientific research applications. It has been shown to act as a vasodilator, which makes it useful in the treatment of cardiovascular diseases such as hypertension. It has also been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride has been shown to have antimicrobial properties, which could make it useful in the development of new antibiotics.
Propiedades
Número CAS |
153088-14-3 |
|---|---|
Nombre del producto |
N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride |
Fórmula molecular |
C22H29NO2S |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 2-ethylsulfanyl-2,2-diphenylacetate |
InChI |
InChI=1S/C22H29NO2S/c1-4-23(5-2)17-18-25-21(24)22(26-6-3,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,4-6,17-18H2,1-3H3 |
Clave InChI |
DHRBXWYMPHXTES-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)SCC |
SMILES canónico |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)SCC |
Números CAS relacionados |
153088-20-1 (HCl) |
Sinónimos |
N,N-diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride SS62 4 SS62 4 hydrochloride SS62 6 SS62-4 SS62-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



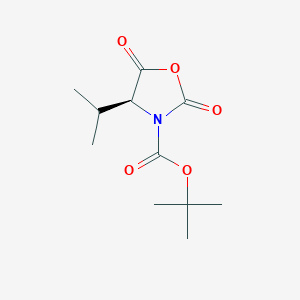
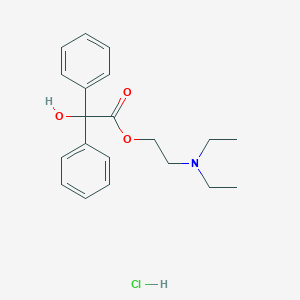
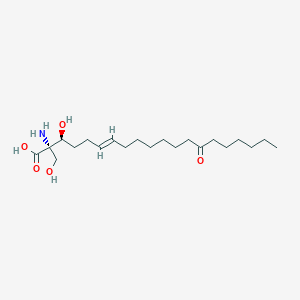
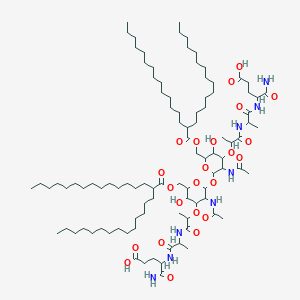
![4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride](/img/structure/B141115.png)
![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate](/img/structure/B141117.png)
